Ethyl acetoacetate-3,4-13C2

概要

説明

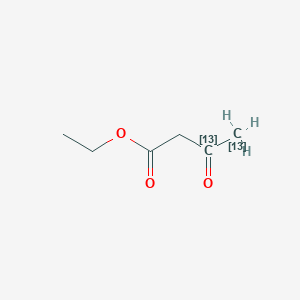

Ethyl acetoacetate-3,4-13C2 is a labeled compound where the carbon atoms at positions 3 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in various organic synthesis processes. The labeling with carbon-13 makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-3,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-13C2. The reaction involves the condensation of two moles of ethyl acetate-13C2 in the presence of a base such as sodium ethoxide. The reaction proceeds as follows: [ 2 \text{CH}_3\text{COOCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{OH} ]

Industrial Production Methods

On an industrial scale, this compound can be produced by treating diketene with ethanol-13C2. The process involves the following steps:

- Dissolving ethanol-13C2 and a catalyst in an esterification reaction kettle.

- Adding diketene dropwise while maintaining the reaction temperature.

- Isolating and purifying the crude product through distillation.

化学反応の分析

Keto-Enol Tautomerism

Ethyl acetoacetate-3,4-¹³C₂ exists in equilibrium between its keto and enol forms, a characteristic critical for its reactivity . The labeled carbons (positions 3 and 4) allow researchers to monitor tautomeric shifts via ¹³C NMR.

Key Observations :

-

Equilibrium Ratio : Approximately 92% keto and 8% enol at 25°C in non-polar solvents .

-

Solvent Effects : Polar solvents like water shift equilibrium toward the keto form due to stabilization of the carbonyl group.

Alkylation Reactions

The compound undergoes alkylation via its enolate intermediate, forming substituted ketones. This reaction is central to the acetoacetic ester synthesis2 .

Mechanistic Steps:

-

Deprotonation : A strong base (e.g., NaOEt) abstracts the α-hydrogen, forming the enolate.

-

Nucleophilic Attack : The enolate reacts with alkyl halides (e.g., CH₃I) to yield an alkylated product.

-

Acid Workup : Hydrolysis regenerates the ketone.

Example Reaction :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 70–85% (dependent on R-X) | 2 |

| Isotopic Purity | 99 atom % ¹³C |

Decarboxylation

Thermal or acidic conditions induce decarboxylation, producing acetone derivatives. The ¹³C labeling facilitates tracking of CO₂ loss2 .

Conditions :

-

Thermal : Heating at 150–200°C under inert atmosphere.

-

Acidic : Treatment with H₃O⁺ followed by heating.

Reaction :

Key Findings :

-

Rate Acceleration : Labeled carbons do not alter reaction kinetics significantly .

-

Product Analysis : ¹³C NMR confirms retention of isotopic labels in the acetone product .

Condensation Reactions

The compound participates in Claisen and Michael additions, forming complex carbonyl compounds.

Claisen Condensation:

Michael Addition:

Applications :

Enzymatic Hydrolysis

In biological systems, carboxyl esterases hydrolyze the ester group, yielding acetoacetic acid-3,4-¹³C₂ .

Reaction :

Research Implications :

Comparative Reactivity Data

科学的研究の応用

Metabolic Studies

One of the most prominent applications of ethyl acetoacetate-3,4-13C2 is in the field of metabolic imaging and diagnostics.

Case Study: Hepatocellular Carcinoma (HCC)

A study demonstrated that hyperpolarized [1,3-13C2] ethyl acetoacetate can serve as a novel diagnostic marker for hepatocellular carcinoma (HCC). Utilizing magnetic resonance imaging (MRI), researchers found that this compound provided a distinct metabolic fingerprint for HCC, showing a significantly higher metabolic substrate-to-product ratio in cancerous tissues compared to healthy ones. The study reported an approximate fourfold increase in this ratio in the tumor tissue (p=0.009) compared to surrounding healthy tissue, indicating its potential as a high-contrast metabolic marker for liver cancer diagnostics .

Proteomics

This compound is also utilized in proteomics for studying protein interactions and metabolic pathways. The isotopic labeling allows researchers to trace the incorporation of the compound into various biochemical pathways.

Application in Protein Synthesis

In proteomics, ethyl acetoacetate can be used as a precursor for synthesizing labeled amino acids. This application is crucial for understanding protein dynamics in various biological systems. The labeled compound facilitates the tracking of metabolic fluxes and protein turnover rates, providing insights into cellular metabolism and disease mechanisms .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for various chemical syntheses.

Synthesis of Pharmaceuticals

The compound is frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in various reactions such as Claisen condensation makes it valuable for creating complex molecules used in drug development .

作用機序

The mechanism of action of ethyl acetoacetate-3,4-13C2 involves its ability to participate in various chemical reactions due to the presence of the active methylene group. The carbon-13 labeling does not significantly alter the chemical reactivity but allows for tracking and analysis using NMR spectroscopy. The compound can form enolates, which are key intermediates in many organic synthesis reactions.

類似化合物との比較

Similar Compounds

- Ethyl acetoacetate-1,3-13C2

- Ethyl acetoacetate-2,4-13C2

- Methyl acetoacetate

- Diethyl malonate

Uniqueness

Ethyl acetoacetate-3,4-13C2 is unique due to the specific placement of carbon-13 isotopes at positions 3 and 4. This specific labeling provides distinct advantages in NMR spectroscopy, allowing for more precise and detailed analysis compared to other labeled or unlabeled analogs.

生物活性

Ethyl acetoacetate-3,4-13C2 (EAA) is a stable isotope-labeled compound that has garnered attention for its potential applications in biomedical research, particularly in the diagnosis and metabolic profiling of diseases such as liver cancer. This article explores the biological activity of EAA, focusing on its diagnostic utility, metabolic pathways, and implications in health research.

Overview of this compound

EAA is a derivative of acetoacetic acid and is characterized by the presence of two carbon-13 isotopes at positions 3 and 4. The molecular formula is C6H10O3 with a molecular weight of approximately 130.15 g/mol. EAA is primarily used in metabolic studies due to its favorable properties for magnetic resonance imaging (MRI) and spectroscopy.

Diagnostic Utility in Liver Cancer

Recent studies have highlighted the role of hyperpolarized [1,3-13C2]ethyl acetoacetate as a novel diagnostic marker for hepatocellular carcinoma (HCC). A significant finding from research indicates that EAA provides a distinct metabolic fingerprint for HCC, allowing for enhanced detection capabilities compared to traditional imaging techniques.

Key Findings:

- Metabolic Fingerprinting : In animal models, EAA demonstrated an approximately fourfold increase in the metabolic substrate-to-product ratio in cancerous tissues compared to healthy liver tissue (p=0.009) .

- Signal-to-Noise Ratio (SNR) : The SNR achieved with EAA was comparable to that of established hyperpolarized substrates like [1-13C]pyruvate, indicating its effectiveness as a contrast agent in MRI .

- Contrast-to-Noise Ratio (CNR) : The CNR in images derived from EAA was significantly improved over those obtained using pyruvate, suggesting superior imaging capabilities for detecting liver tumors .

Metabolic Pathways and Mechanisms

EAA undergoes enzymatic conversion through various metabolic pathways. Its uptake and metabolism are primarily facilitated by carboxylesterases, which play a crucial role in its conversion into biologically active metabolites.

Metabolic Pathway Insights:

- Enzymatic Conversion : EAA is converted into acetoacetate and subsequently into acetyl-CoA, which enters the Krebs cycle, contributing to ATP production .

- Real-time Monitoring : Studies utilizing hyperpolarized EAA have enabled real-time monitoring of metabolic processes in vivo, providing insights into how different conditions (e.g., diabetes) affect ketone body metabolism .

Case Studies

Several case studies have demonstrated the application of EAA in clinical settings:

- Liver Cancer Diagnosis :

- Diabetic Metabolism :

- Another investigation assessed myocardial ketone body utilization using hyperpolarized [3-13C]acetoacetate. This study revealed increased production of key metabolites like glutamate and acetylcarnitine in diabetic rats, highlighting the potential of these probes for understanding metabolic dysregulation .

Safety and Handling

While EAA is useful in research settings, it is essential to note its safety profile:

特性

IUPAC Name |

ethyl 3-oxo(3,4-13C2)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-BFQMUAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480002 | |

| Record name | Ethyl acetoacetate-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89186-80-1 | |

| Record name | Ethyl acetoacetate-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-3,4-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。